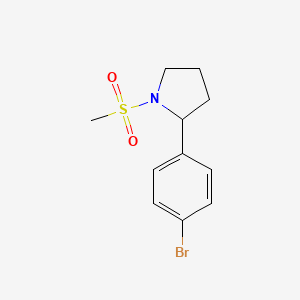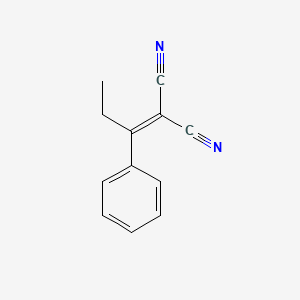
4,4-Diphenylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diphenylbutan-2-amine is an organic compound with the molecular formula C16H19N. It is a derivative of diphenylpropylamine and is known for its complex structure and diverse applications in scientific research and industry.
Métodos De Preparación
The preparation of 4,4-Diphenylbutan-2-amine involves several steps:
Friedel-Crafts Alkylation: Cinnamonitrile and benzene are used as raw materials to prepare 3,3-diphenylpropionitrile through Friedel-Crafts alkylation.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then converted into 3,3-diphenylpropylamine via catalytic hydrogenation.
Schiff Base Formation: The 3,3-diphenylpropylamine reacts with an aldehyde to form a Schiff base.
Methylation: The Schiff base undergoes methylation to obtain a methyl quaternary ammonium salt.
Hydrolysis: Finally, the methyl quaternary ammonium salt is hydrolyzed to yield this compound.
Análisis De Reacciones Químicas
4,4-Diphenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group.
Methylation: As mentioned in the preparation methods, methylation is a key reaction in its synthesis.
Aplicaciones Científicas De Investigación
4,4-Diphenylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Diphenylbutan-2-amine involves its interaction with molecular targets and pathways. It is known to act as a ligand for certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on its specific application .
Comparación Con Compuestos Similares
4,4-Diphenylbutan-2-amine can be compared with other similar compounds such as:
3-Phenylpropylamine: Another phenylpropylamine derivative with similar structural features.
1-Methyl-3-phenylpropylamine: A related compound with a slightly different structure.
Diphenylpropylamine: The parent compound from which this compound is derived.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C16H19N |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
4,4-diphenylbutan-2-amine |
InChI |
InChI=1S/C16H19N/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12,17H2,1H3 |
Clave InChI |
DJMZXBCLPVSJPI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Pyrrolo[2,3-B]pyridine, 5-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8805250.png)






![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methanone](/img/structure/B8805303.png)

